3-[(Anilinocarbonyl)amino]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(phenylcarbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)6-7-11-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVODFJSPSNFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293093 | |
| Record name | 3-[(anilinocarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-66-5 | |
| Record name | 10250-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(anilinocarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Anilinocarbonyl Amino Propanoic Acid and Its Analogues
Overview of Established Synthetic Routes to the Chemical Compound
The synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid, also known as N-phenyl-N'-(2-carboxyethyl)urea, is primarily achieved through the formation of an unsymmetrical urea (B33335) linkage. The most common and established method involves the reaction of an amine with an isocyanate. Specifically, this can be accomplished in two primary ways:
Reaction of β-alanine with phenyl isocyanate: In this approach, the amino group of β-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically carried out in a suitable aprotic solvent. The presence of the carboxylic acid functionality in β-alanine can sometimes lead to side reactions, and protection of the carboxyl group as an ester may be necessary to improve yields and purity.
Reaction of aniline with a β-alanine isocyanate derivative: An alternative, though less common, route involves the in-situ generation of an isocyanate from a β-alanine derivative, which then reacts with aniline.
Another established, and often safer, approach avoids the direct handling of isocyanates by using carbamate intermediates. Phenyl carbamates can be reacted with β-alanine or its esters in a nucleophilic substitution reaction to yield the desired urea derivative. This method is considered milder and more amenable to large-scale production due to the reduced hazard associated with isocyanates.
Development of Novel and Efficient Synthetic Strategies for the Chemical Compound
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of unsymmetrical ureas, including this compound. These novel strategies often aim to reduce reaction times, improve yields, and utilize less hazardous reagents.
Green Chemistry Approaches in the Synthesis of the Chemical Compound
In line with the principles of green chemistry, several innovative approaches have been developed for the synthesis of urea derivatives. These methods focus on minimizing waste, avoiding toxic solvents and reagents, and improving energy efficiency.
One notable green approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate the reaction between amines and isocyanates or their precursors, often leading to higher yields in shorter reaction times compared to conventional heating. For instance, the synthesis of monosubstituted ureas has been achieved with good to excellent yields within 15 minutes using microwave irradiation in water, a green solvent. chemistryviews.org This technique is also compatible with a wide range of functional groups, making it suitable for the synthesis of functionalized molecules like this compound. chemistryviews.org A fast and efficient microwave-assisted, one-pot, two-step protocol for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines has been developed, which proceeds via a Staudinger–aza-Wittig reaction with carbon dioxide. beilstein-journals.org
Another sustainable method is the "on-water" synthesis of unsymmetrical ureas. This technique involves reacting isocyanates with amines in water, which acts as the reaction medium. acs.org This approach is not only environmentally benign but also often leads to high chemoselectivity and simplified product isolation through filtration. acs.org The robustness of this method has been demonstrated by its successful scale-up to produce significant quantities of urea-based compounds. acs.org
Furthermore, the direct carbonylation of amines using carbon dioxide (CO2) as a C1 building block represents a highly attractive green synthetic route. Metal-free methods have been developed for the synthesis of unsymmetrical ureas from CO2 and amines via isocyanate intermediates, although these may require low temperatures.
Catalytic Methods for the Formation of the Chemical Compound's Core Structure
Catalytic methods offer an efficient and atom-economical pathway to the synthesis of urea derivatives. Transition metal catalysts, such as palladium, have been employed in the synthesis of N,N'-diphenylurea from nitrobenzene, aniline, and carbon monoxide. While not directly applicable to the synthesis of the target molecule from the same starting materials, the principle of catalytic carbonylation can be adapted.
More recently, the focus has shifted to the use of more benign and readily available C1 sources. For example, a novel approach utilizes a hypervalent iodine reagent, PhI(OAc)2, to mediate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com This method proceeds through a proposed Hofmann rearrangement to form an isocyanate intermediate in situ. mdpi.com
Optimization of Reaction Conditions and Yields for the Chemical Compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of solvent, reaction temperature, concentration of reactants, and the use of catalysts or additives.
The reaction of phenyl isocyanate with β-alanine, for example, can be influenced by the solvent's polarity. Aprotic solvents are generally preferred to avoid reaction of the isocyanate with the solvent. The temperature is another critical factor; while higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted by-products.
Recent advancements in automated reaction optimization, utilizing techniques like Bayesian optimization, allow for the simultaneous optimization of multiple reaction parameters. rsc.org This data-driven approach can significantly expedite the process of finding the optimal conditions for yield and purity.
Below is a table summarizing typical reaction conditions for the synthesis of unsymmetrical ureas, which can be adapted for the target compound.
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenyl isocyanate, β-alanine | - | DMF | Room Temp - 80 | 1-24 h | Moderate to high |
| Aniline, β-alanine isocyanate derivative | - | Aprotic solvent | Varies | Varies | Moderate |
| Phenyl carbamate, β-alanine | Base | DMSO | Room Temp - 100 | 1-12 h | High |
| Alkyl halide, Amine, CO2 | PS-PPh2 | MeCN | 50-70 (MW) | 1.5-3 h | High |
| Isocyanate, Amine | - | Water | Room Temp | Short | High |
Scale-Up Considerations for Laboratory to Preparative Synthesis of the Chemical Compound
Scaling up the synthesis of this compound from the laboratory bench to a preparative or industrial scale introduces several challenges that need to be addressed. These include ensuring consistent product quality, managing reaction exotherms, handling potentially hazardous materials safely, and optimizing the process for cost-effectiveness.
Continuous flow chemistry offers a promising solution for the scale-up of urea synthesis. Flow reactors provide excellent heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions. The synthesis of urea derivatives has been successfully implemented in continuous-flow systems, often consisting of sequential microreactors. ru.nl This technology allows for the rapid optimization of reaction conditions and can be readily scaled by extending the operation time or by using larger reactors.
Comprehensive Spectroscopic and Advanced Analytical Characterization of 3 Anilinocarbonyl Amino Propanoic Acid
Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)
No published studies detailing the use of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) or solid-state NMR, for the complete structural elucidation of 3-[(Anilinocarbonyl)amino]propanoic acid could be located. Such studies are crucial for unambiguously assigning all proton and carbon signals and understanding through-bond and through-space correlations.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
While basic mass spectrometry data may exist in chemical library entries, detailed high-resolution mass spectrometry (HRMS) studies providing precise molecular weight determination and in-depth fragmentation analysis for This compound are not available. This information is vital for confirming the elemental composition and understanding the compound's fragmentation pathways under mass spectrometric conditions.
Single-Crystal X-Ray Diffraction Analysis of the Chemical Compound's Crystalline Forms
A search for crystallographic data from sources such as the Cambridge Crystallographic Data Centre (CCDC) yielded no results for single-crystal X-ray diffraction analysis of This compound . This type of analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Studies
While basic infrared spectra might be available from commercial suppliers, in-depth vibrational spectroscopy studies, including both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, coupled with theoretical calculations for conformational analysis of This compound , have not been reported in the scientific literature.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Purity Assessment and Isomeric Separation
Computational Chemistry and Theoretical Investigations of 3 Anilinocarbonyl Amino Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of the Chemical Compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
For 3-[(Anilinocarbonyl)amino]propanoic acid, such calculations would reveal its electronic structure, including the energies and shapes of its molecular orbitals. Key parameters derived from these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Hypothetical Quantum Chemical Properties of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates regions of high electron density, likely susceptible to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability. |
Conformational Analysis and Energy Landscapes of the Chemical Compound
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The structure of this compound features several rotatable bonds, particularly within the propanoic acid chain and around the urea (B33335) linkage. These rotations give rise to a complex potential energy surface (PES), or energy landscape.
Computational methods can systematically explore this landscape by rotating key dihedral angles and calculating the corresponding energy of each conformation. This process identifies low-energy, stable conformers and the energy barriers that separate them. Understanding the preferred conformations is vital, as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological receptors. An energy landscape provides a comprehensive map of all possible shapes and their relative stabilities.
Hypothetical Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (Hypothetical) | Description |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | τ1: 175°, τ2: 65° | An extended conformation with potential for intramolecular hydrogen bonding. |
| 2 | 1.25 | τ1: -70°, τ2: 180° | A folded conformation where the phenyl ring and carboxyl group are in proximity. |
Molecular Docking and Dynamics Simulations for Potential Biological Target Interactions of the Chemical Compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies could screen for potential protein targets by computationally placing the molecule into the binding sites of various enzymes or receptors. The scoring functions used in docking estimate the binding affinity, with lower scores typically indicating stronger binding.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein interaction. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. These simulations can confirm if the initial binding mode is stable or if the ligand reorients within the binding site.
Illustrative Molecular Docking Results for this compound
| Hypothetical Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr151, Gly121 |
Prediction of Spectroscopic Data and Comparison with Experimental Observations for the Chemical Compound
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, key predictable spectra include Nuclear Magnetic Resonance (NMR) and Infrared (IR).
NMR Spectroscopy: Computational models can calculate the magnetic shielding of each nucleus, which can be converted into chemical shifts (δ). Predicted ¹H and ¹³C NMR spectra can be invaluable for assigning peaks in experimentally obtained spectra.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. These frequencies are associated with specific bond stretches, bends, and twists. For instance, the calculations would predict the characteristic frequencies for the C=O stretches of the urea and carboxylic acid groups, as well as the N-H and O-H stretches.
Comparing predicted and experimental spectra serves as a rigorous validation of the computed lowest-energy conformation of the molecule.
Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Carboxyl Carbon (C=O) | 175.2 | 174.8 |
| Urea Carbonyl (C=O) | 158.1 | 157.5 |
| Phenyl C1 (C-N) | 139.5 | 138.9 |
| IR | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3350 (broad) | 3320 (broad) |
| N-H Stretch (Urea) | 3280 | 3265 |
| C=O Stretch (Carboxylic Acid) | 1725 | 1718 |
Reaction Mechanism Studies for the Synthesis and Degradation of the Chemical Compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the energy profile of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
Synthesis: A plausible synthesis for this compound involves the reaction of β-alanine with phenyl isocyanate. A computational study of this mechanism would involve:
Modeling the nucleophilic attack of the amino group of β-alanine on the electrophilic carbon of the isocyanate.
Locating the transition state for this addition reaction.
Calculating the activation energy, which is the energy difference between the reactants and the transition state.
This would provide a detailed, step-by-step understanding of how the molecule is formed.
Degradation: The primary pathways for the degradation of this compound would likely involve hydrolysis of the urea or amide-like linkages, particularly under acidic or basic conditions. Computational studies could model the addition of a water molecule to the carbonyl carbons of the urea or carboxyl groups, map the corresponding transition states for bond cleavage, and determine which degradation pathway is more energetically favorable.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| β-alanine |
Investigation of Biological Activities and Underlying Molecular Mechanisms of 3 Anilinocarbonyl Amino Propanoic Acid
In Vitro Evaluation of Biological Activities for the Chemical Compound
A thorough review of existing literature did not yield specific in vitro studies on 3-[(Anilinocarbonyl)amino]propanoic acid. Consequently, there is no available data to populate the following subsections.
Cell-Based Assays for Signaling Pathway Modulation
No cell-based assay results detailing the modulatory effects of this compound on key signaling pathways—such as Angiogenesis, Apoptosis, Cell Cycle, NF-κB, PI3K/Akt/mTOR, MAPK, or JAK/STAT—were found in the public domain.
Enzyme Inhibition Studies with the Chemical Compound
Data from enzyme inhibition assays for this compound are not currently available in published research.
Receptor Binding Assays for the Chemical Compound
Specific receptor binding affinities and Ki values for this compound have not been reported in the accessible scientific literature.
Exploration of Molecular Targets and Ligand-Receptor Interactions of the Chemical Compound
Due to the absence of primary research on its biological activity, the specific molecular targets of this compound have not been identified. Similarly, detailed studies on its ligand-receptor interactions are not available.
Mechanistic Studies of the Chemical Compound's Pharmacological Effects
Without foundational in vitro data, mechanistic studies to elucidate the pharmacological effects of this compound have not been undertaken or published.
Assessment of Selectivity and Specificity of the Chemical Compound's Biological Action
An assessment of the selectivity and specificity of this compound's biological actions cannot be conducted without initial data identifying its primary biological targets and off-target effects.
Advanced In Vitro Models for Studying the Biological Impact of the Chemical Compound
Traditional two-dimensional (2D) cell cultures have long served as a foundational tool in biological research. However, they often fail to replicate the complex three-dimensional (3D) architecture and microenvironment of native tissues. In recent years, advanced in vitro models, such as spheroids and organoids, have emerged as powerful platforms that more accurately mimic in vivo conditions, providing a more predictive and physiologically relevant context for studying the biological effects of chemical compounds.
The investigation into derivatives of this compound has leveraged these sophisticated models to gain deeper insights into their potential as therapeutic agents. Specifically, research has focused on the antiproliferative properties of novel polysubstituted thiazole (B1198619) derivatives in both 2D and 3D lung cancer models. mdpi.com
Transitioning from 2D to 3D Models: A Case Study with A549 Spheroids
Initial screenings of a series of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives were conducted on traditional 2D monolayer cultures of A549 human lung carcinoma cells. mdpi.com Following these initial assessments, promising candidates were further evaluated using agarose-based A549 spheroids. This transition to a 3D model was critical for better replicating the complex characteristics of solid tumors, including:
Three-dimensional architecture: Spheroids mimic the spatial arrangement of cells in a tumor.
Cellular interactions: They facilitate more realistic cell-to-cell and cell-to-extracellular matrix interactions.
Drug diffusion barriers: The dense structure of spheroids can impede the penetration of therapeutic agents, offering a more stringent test of a compound's efficacy. mdpi.com
The use of A549 spheroids allowed for a more rigorous evaluation of the cytotoxic activity of these compounds in a model that more closely resembles the in vivo tumor microenvironment. mdpi.com
Research Findings in 3D Spheroid Models
Studies utilizing A549 derived cancer spheroids have demonstrated the potent cytotoxic activity of certain 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives. mdpi.com Notably, derivatives containing a hydroxyimino moiety were found to be particularly effective. The table below summarizes the key findings regarding the antiproliferative effects of these compounds in 3D models.
| Compound Type | Key Structural Feature | Observed Effect in A549 Spheroids |
| Carboxylic acid derivatives | Hydroxyimino fragment | Induced cytotoxic activity |
| Carbohydrazide (B1668358) derivatives | Hydroxyimino fragment | Induced cytotoxic activity |
The research indicated that specific carboxylic acid and carbohydrazide derivatives with a hydroxyimino fragment demonstrated the most promising antiproliferative effects, significantly surpassing the cytotoxic activity of the conventional chemotherapy drug, cisplatin, in these advanced in vitro models. mdpi.com
Structure-Activity Relationship in 3D Models
The investigation into these derivatives within 3D spheroid models has also shed light on important structure-activity relationships (SAR). The presence of an oxime moiety was found to significantly enhance the antiproliferative activity of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold. mdpi.com This suggests that this particular functional group plays a crucial role in the compound's biological activity, a finding that is more robustly validated in the context of a 3D model that accounts for factors like drug penetration and cellular interactions within a tumor-like structure.
These findings underscore the value of advanced in vitro models in elucidating the therapeutic potential and mechanisms of action of novel chemical compounds. The use of 3D spheroids provides a more predictive platform for preclinical cancer screening, helping to identify promising therapeutic candidates that are more likely to succeed in subsequent stages of drug development. mdpi.com Further research is warranted to fully understand the molecular targets and in vivo safety and activity of the promising 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Anilinocarbonyl Amino Propanoic Acid Derivatives
Systematic Structural Modifications of the Propanoic Acid Moiety and Aniline Group
Systematic structural modifications of the 3-[(anilinocarbonyl)amino]propanoic acid scaffold can be approached by independently or concurrently altering the propanoic acid moiety and the aniline group.
Modifications of the Propanoic Acid Moiety:
The propanoic acid portion of the molecule offers several sites for modification to explore the impact on biological activity and physicochemical properties. Key modifications can include:
Esterification: Conversion of the carboxylic acid to various esters can influence lipophilicity, membrane permeability, and metabolic stability. For instance, methyl or ethyl esters can be synthesized to assess the impact of masking the polar carboxylic acid group.
Amidation: Reaction of the carboxylic acid with a diverse range of amines can generate a library of amides. This allows for the introduction of various substituents to probe for additional binding interactions with biological targets.
Homologation and Chain Branching: Altering the length of the alkyl chain (e.g., to butanoic or pentanoic acid derivatives) or introducing branching can provide insights into the spatial requirements of the binding pocket.
Modifications of the Aniline Group:
The aniline ring is a prime target for substitution to modulate electronic properties, steric bulk, and hydrogen bonding capabilities. Common modifications include:
Substitution on the Phenyl Ring: The introduction of substituents at the ortho, meta, and para positions of the phenyl ring can dramatically alter the compound's properties. Electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) can be used to probe the electronic requirements for activity.
N-Alkylation/N-Arylation: Substitution on the nitrogen of the aniline group can influence the hydrogen-bonding capacity and steric profile of the urea (B33335) linkage.
A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated that modifications, including esterification and oximation of the acetyl group, led to compounds with significant antiproliferative activity. nih.govmdpi.com This highlights how modifications distal to the core anilinocarbonyl propanoic acid structure can profoundly impact biological outcomes.
Impact of Substituent Effects on Biological Activity and Physicochemical Properties
The nature and position of substituents on the aniline ring of this compound derivatives have a profound impact on their biological activity and physicochemical properties.
Impact on Biological Activity:
In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural backbone, the introduction of various aromatic and heterocyclic substituents was shown to result in structure-dependent antimicrobial activity. mdpi.comnih.gov For example, the incorporation of a 4-NO2 substitution in a phenyl ring attached to the core structure enhanced activity against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, hydrazones containing heterocyclic substituents displayed the most potent and broad-spectrum antimicrobial activity. mdpi.comnih.gov
Similarly, in studies on other phenylurea derivatives, the substitution pattern on the phenyl ring was found to be critical for activity. For instance, in a series of trisubstituted phenyl urea derivatives acting as neuropeptide Y5 receptor antagonists, both electron-donating and electron-withdrawing groups on the aryl ring resulted in potent compounds. acs.org The position of substitution is also crucial, with 4-substituted phenyl ureas often showing greater activity than 2-substituted derivatives, a phenomenon attributed to reduced steric hindrance.
Impact on Physicochemical Properties:
Substituents on the aniline ring can significantly alter the physicochemical properties of the molecule, such as lipophilicity (logP), acidity (pKa), and solubility. Electron-donating groups generally increase the pKa of the aniline nitrogen, making it more basic, while electron-withdrawing groups have the opposite effect. These changes in electronic character can influence drug-target interactions and pharmacokinetic properties.
The table below illustrates the predicted impact of various substituents on the physicochemical properties of a hypothetical series of this compound derivatives.
| Substituent (on Aniline Ring) | Position | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Acidity (pKa of Propanoic Acid) | Predicted Effect on Aniline Basicity |
| -H | - | Baseline | Baseline | Baseline |
| -Cl | para | Increase | Slight Decrease | Decrease |
| -CH3 | para | Increase | Slight Increase | Increase |
| -OCH3 | para | Slight Increase | Slight Increase | Increase |
| -NO2 | para | Slight Decrease | Decrease | Decrease |
Design and Synthesis of Analogues to Optimize Specific Interactions
The design and synthesis of analogues of this compound are guided by the desire to optimize interactions with specific biological targets. This involves a cyclical process of designing new molecules based on existing SAR data, synthesizing these compounds, and then evaluating their biological activity.
One common strategy is the use of bioisosteric replacements. For example, the urea moiety (-NH-CO-NH-) can be replaced with a thiourea (-NH-CS-NH-), cyanoguanidine, or an amide linkage to assess the importance of the hydrogen-bonding pattern and electronic nature of this group. acs.org Studies on phenylurea derivatives have shown that the urea functionality is often crucial for potent activity, with replacements leading to a decrease in potency. acs.org
Another approach is the synthesis of conformationally constrained analogues. By introducing cyclic structures or rigid linkers, the number of accessible conformations of the molecule is reduced. This can lead to an increase in binding affinity if the constrained conformation is the one recognized by the biological target.
The synthesis of these analogues often involves multi-step reaction sequences. For instance, substituted anilines can be reacted with an isocyanate derivative of a β-alanine ester, followed by hydrolysis of the ester to yield the final propanoic acid derivative. Alternatively, a substituted phenyl isocyanate can be reacted with β-alanine.
In the context of developing novel anticancer agents, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were synthesized. nih.govmdpi.com The design strategy involved creating oxime and carbohydrazide (B1668358) derivatives, which resulted in compounds with potent antiproliferative activity against lung cancer cells. nih.govmdpi.com This highlights a design approach where modifications are made to append functionalities known to interact with specific biological targets or to enhance cellular uptake.
Quantitative Structure-Activity Relationships (QSAR) and QSPR Modeling for the Chemical Compound Series
In a study of N-aryl derivatives as cholinesterase inhibitors, QSAR models indicated that descriptors such as the logarithm of the partition coefficient (AlogP98), Wiener index (a topological descriptor), and dipole moment are important for describing the bioactivity. nih.govmdpi.com This implies that lipophilicity, molecular size, and polarity are critical factors for the interaction of these compounds with their target enzymes.
A hypothetical QSAR study on a series of this compound derivatives with a specific biological activity might yield an equation of the following form:
Biological Activity (e.g., log(1/IC50)) = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Weight) + ...**
Where the coefficients (c0, c1, c2, c3, ...) would be determined by statistical analysis of a training set of compounds. Such a model could then be used to predict the activity of newly designed analogues before their synthesis.
The following table presents a hypothetical dataset that could be used to generate a QSAR model for a series of this compound derivatives.
| Compound | Aniline Substituent | logP | Molecular Weight | Biological Activity (IC50, µM) |
| 1 | H | 1.2 | 208.21 | 15.2 |
| 2 | 4-Cl | 1.9 | 242.66 | 8.5 |
| 3 | 4-CH3 | 1.7 | 222.24 | 12.1 |
| 4 | 4-NO2 | 1.1 | 253.21 | 5.3 |
| 5 | 3,4-diCl | 2.6 | 277.10 | 3.1 |
Pharmacophore Modeling for the Chemical Compound and its Active Analogues
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. A pharmacophore model can be generated based on the structures of a set of active compounds (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based).
For the this compound series, a ligand-based pharmacophore model could be developed using a set of active analogues. The key pharmacophoric features would likely include:
Hydrogen Bond Donors: The N-H groups of the urea moiety and the hydroxyl group of the carboxylic acid.
Hydrogen Bond Acceptors: The carbonyl oxygen of the urea and the carbonyl oxygen of the carboxylic acid.
Aromatic Ring: The phenyl group of the aniline moiety.
Hydrophobic Features: The alkyl chain of the propanoic acid and any lipophilic substituents on the aniline ring.
A hypothetical pharmacophore model for an active derivative of this compound is depicted below, highlighting the key features responsible for its interaction with a biological target.
Studies on other urea-containing compounds have successfully utilized pharmacophore modeling. For example, a pharmacophore-based virtual screening of pyrrolizines bearing urea/thiourea moieties led to the identification of potent cytotoxic agents. nih.govresearchgate.net The generated pharmacophore models can be used to screen large virtual compound libraries to identify novel molecules with the potential for the desired biological activity.
In the absence of a known crystal structure of the target protein, a combination of QSAR and pharmacophore modeling can be particularly powerful. The Catalyst-HypoGen algorithm, for instance, correlates structural features with activity data to generate a predictive 3D pharmacophore model. dovepress.com Such a model for the this compound series would be invaluable for guiding the design of new, more potent analogues.
Based on a comprehensive search for "this compound" and its applications in materials science and advanced chemical systems, there is currently no specific published research available in the public domain that addresses its use in the areas outlined. Studies detailing its exploration as a monomer, its use in supramolecular chemistry, its role in metal-organic frameworks (MOFs), or its applications in catalysis and as a ligand in chemical transformations could not be located.
The available search results reference the related but structurally distinct compound "3-ureidopropanoic acid" in biological contexts, such as in DNA-encoded chemical libraries for drug discovery and as an intermediate in metabolic pathways. ethz.chbiorxiv.orgresearchgate.net However, this information does not pertain to the fields of polymer science, self-assembly, coordination polymers, or catalysis as requested for "this compound".
Therefore, it is not possible to generate a scientifically accurate article on the potential applications of "this compound" in the specified areas of materials science due to the absence of relevant research findings.
No specific environmental data is publicly available for this compound.
Following a comprehensive search of publicly available scientific literature and databases, no specific studies or detailed data were found concerning the environmental fate, degradation pathways, and ecotoxicological effects of the chemical compound this compound.
The required information to populate the requested article sections on environmental persistence, mobility, photodegradation, biodegradation, ecotoxicity, bioaccumulation, and metabolite identification is not available in the public domain. Standard chemical databases provide basic physicochemical properties but lack the in-depth experimental research findings necessary to address the specific points of the outlined article.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of this compound" at this time.
Derivatization and Functionalization Reactions of 3 Anilinocarbonyl Amino Propanoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The terminal carboxylic acid is a primary site for derivatization through common organic reactions such as esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or dry hydrogen chloride gas, is a common approach. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk The rate and yield of such reactions are influenced by temperature and the molar ratio of reactants. For instance, studies on propanoic acid have shown that increasing the temperature from 35°C to 65°C significantly enhances the reaction rate and final yield. ceon.rsresearchgate.net
Amidation: The formation of amides from the carboxylic acid group is another crucial transformation, often employed to create peptidomimetic structures or to conjugate the molecule to other amines. Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires harsh conditions. More commonly, the carboxylic acid is first activated using coupling reagents. Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium- and uronium-based reagents (e.g., PyBOP, HBTU, HATU) are widely used to facilitate amide bond formation under mild conditions. researchgate.net Recent advancements have also explored the use of Lewis acid catalysts, such as those based on titanium or boron, for direct amidation, which can be effective even for unprotected amino acids. researchgate.netnih.gov A method using dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole has been shown to effectively mediate the amidation of amino acids without the need for protecting groups. organic-chemistry.org
| Reaction | Reagents & Conditions | Product Type | Typical Yield |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Ethanol, Methanol), conc. H₂SO₄, Heat | Alkyl Ester | Good to Excellent |
| Carbodiimide Coupling | Amine, EDC/DCC, with additives like HOBt or DMAP, Room Temp | Amide | High |
| Lewis Acid Catalysis | Amine, TiF₄ or B(OCH₂CF₃)₃, Toluene, Heat | Amide | Good to Excellent researchgate.net |
| Silane-Mediated Amidation | Amine, MTFPSCl₂, Imidazole, 40°C | Amide | Good to High organic-chemistry.org |
Modifications and Substitutions on the Aniline Ring
The aniline ring presents a platform for electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the molecule's electronic and steric properties. The existing -(NH)-(C=O)-(NH)- substituent is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring. However, the carbonyl group within the urea (B33335) linkage withdraws electron density, making the ring less reactive than aniline itself.
Common substitution reactions include:
Halogenation: Introduction of bromine or chlorine at the ortho and para positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under appropriate conditions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, primarily at the para position, which can subsequently be reduced to an amino group for further functionalization.
Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of a sulfonic acid derivative.
Friedel-Crafts Reactions: Acylation or alkylation of the ring can be more challenging due to the deactivating nature of the urea substituent and potential side reactions at the urea nitrogens.
Reactions at the Urea Linkage and its Stability
The urea linkage (-NH-CO-NH-) is generally robust and stable under a wide range of chemical conditions, particularly in comparison to esters or amides. It is resistant to hydrolysis under mild acidic or basic conditions. However, under forcing conditions (e.g., strong acid or base at high temperatures), it can be cleaved to yield aniline, carbon dioxide, and β-alanine.
While the urea nitrogens are less nucleophilic than a free amine due to resonance delocalization with the adjacent carbonyl group, they can undergo certain reactions such as N-alkylation or N-acylation, although these typically require strong electrophiles and basic conditions. The synthesis of unsymmetrical ureas can be achieved through various methods, including the reaction of amines with isocyanates or carbamoylating agents. organic-chemistry.org
Formation of Prodrugs or Bioconjugates of the Chemical Compound
The structural features of 3-[(Anilinocarbonyl)amino]propanoic acid make it a suitable candidate for conversion into prodrugs or for use in bioconjugation.
Prodrugs: A common strategy for improving the pharmacokinetic properties of a drug containing a carboxylic acid is to convert it into a prodrug. nih.gov This is often achieved by forming an ester linkage with an alcohol, which can be cleaved in vivo by esterase enzymes to release the active parent drug. Amino acids themselves are frequently used as promoieties to create ester prodrugs, which can enhance absorption by utilizing amino acid transporters. nih.gov The carboxylic acid of this compound can be esterified with a variety of alcohols or amino acid esters to generate prodrugs with different release profiles and targeting capabilities.
Bioconjugates: The carboxylic acid group provides a convenient handle for covalently attaching the molecule to larger biomolecules, such as peptides, proteins, or polymers. Using the amidation chemistry described in section 9.1, the compound can be linked to amino groups on these macromolecules. For example, it can be conjugated to the N-terminus or the side chain of a lysine residue in a peptide. This bioconjugation can be used to attach the molecule as a reporter group, a linker, or a pharmacophore to a larger biological entity.
Multicomponent Reactions Involving the Chemical Compound as a Starting Material
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer an efficient pathway to complex molecules. organic-chemistry.orgmdpi.com this compound possesses functional groups that could allow it to participate in certain MCRs.
For example, the carboxylic acid functionality makes it a potential candidate for the acid component in isocyanide-based MCRs like the Ugi or Passerini reactions. nih.gov
Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. This compound could serve as the carboxylic acid component, leading to the formation of complex α-acylamino carboxamide structures.
Passerini Three-Component Reaction (P-3CR): In this reaction, a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide combine. Using this compound as the acid component would yield α-acyloxy carboxamides.
The participation of this compound in such reactions provides a powerful tool for rapidly generating libraries of structurally diverse molecules built upon the this compound scaffold. mdpi.com
Future Research Directions and Unresolved Questions Regarding 3 Anilinocarbonyl Amino Propanoic Acid
Emerging Synthetic Methodologies and Sustainable Production
The traditional synthesis of urea (B33335) derivatives often involves multi-step processes that can be energy-intensive and may utilize hazardous reagents. Future research should focus on developing more efficient and environmentally friendly methods for producing 3-[(Anilinocarbonyl)amino]propanoic acid.
Key Research Areas:
Green Chemistry Approaches: Investigation into one-pot syntheses and the use of greener solvents could significantly improve the environmental footprint of production. Modern approaches to urea synthesis focus on sustainability, utilizing feedstocks like nitrate (B79036) and carbon dioxide with electrocatalytic methods to reduce energy consumption and carbon emissions. springernature.com Strategies for "green urea" production, which leverage green ammonia (B1221849) and captured carbon dioxide, are being designed and optimized, showing a more favorable environmental profile compared to conventional methods. rsc.org
Catalytic Innovations: The development of novel catalysts could enable the synthesis to proceed under milder conditions with higher yields. For instance, electrocatalytic approaches are being explored for the synthesis of urea derivatives from carbon dioxide and primary amines, triggered by oxygen electroreduction in ionic liquids under mild conditions. acs.org
Alternative Reagents: Exploring alternatives to phosgene (B1210022) and isocyanates, which are common but toxic reagents in urea synthesis, is a critical area of research. organic-chemistry.org Methods utilizing CO2 as a C1 building block at atmospheric pressure and room temperature are being developed for a more benign synthesis of urea derivatives. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Approaches
| Methodology | Potential Advantages | Unresolved Questions |
| Electrocatalytic Synthesis | Utilizes renewable electricity, operates at ambient temperature and pressure. springernature.com | Catalyst stability and selectivity for the specific target molecule need to be established. |
| CO2 as C1 Building Block | Uses a renewable and non-toxic feedstock, metal-free conditions. organic-chemistry.org | Reaction kinetics and scalability for industrial production require investigation. |
| Amine-Urea Transamidation | Avoids toxic isocyanate reagents by in-situ generation, compatible with aqueous media. nih.gov | Requires excess urea and optimization for separation from the final product. nih.gov |
Deeper Mechanistic Insights into Biological Activity
The biological effects of this compound are largely uncharacterized. The ureido functional group is a crucial scaffold in pharmaceutical chemistry, known to enhance biological activities such as anticancer and antimicrobial effects. researchgate.net Future studies should aim to identify its molecular targets and elucidate the mechanisms through which it exerts any biological effects.
Potential Areas of Investigation:
Enzyme Inhibition: Many ureido derivatives exhibit inhibitory activity against various enzymes. For example, some derivatives act as potent aminopeptidase (B13392206) N inhibitors with antitumor potencies. rsc.org Screening this compound against a panel of relevant enzymes, such as kinases or proteases, could reveal potential therapeutic targets.
Receptor Binding: The compound's structural motifs may allow it to bind to specific cellular receptors. Docking studies and binding assays could identify these interactions. Molecular docking simulations are often used to predict potential ligand-protein interactions with active sites. nih.gov
Anti-inflammatory and Metabolic Effects: Related compounds like ureidopropionic acid have been shown to possess anti-inflammatory properties, reducing the production of nitric oxide and the expression of inflammatory markers in cellular models. nih.gov Given that N-carbamoyl-β-alanine (3-ureidopropionic acid) has been noted for potential antidiabetic properties, exploring the metabolic effects of the anilino-derivative is a logical next step. nih.gov However, it is also important to note that accumulation of the related metabolite, 3-ureidopropionate, has been linked to neurotoxic effects by inhibiting mitochondrial energy metabolism. researchgate.nethmdb.ca
Exploration of Novel Applications in Niche Areas
Beyond conventional therapeutic areas, the unique structure of this compound may lend itself to more specialized applications.
Potential Niche Applications:
Antimicrobial Agents: The ureido moiety is present in several anti-infective agents. researchgate.net For instance, some ureido-based structures exhibit potent antibacterial potency against Gram-positive pathogens by interacting with bacterial enzymes. researchgate.net Investigating the activity of this compound against a range of bacterial and fungal pathogens could open new avenues for antimicrobial drug development.
Agrochemicals: Urea derivatives are widely used in agriculture. Exploring the potential of this compound as a plant growth regulator, herbicide, or fungicide could be a valuable area of research.
Materials Science: The ability of the urea group to form strong hydrogen bonds makes it a candidate for the development of supramolecular structures and functional polymers.
Advanced Characterization Techniques for Complex States
A thorough understanding of the compound's physicochemical properties is essential for its development and application. Advanced analytical techniques can provide detailed insights into its structure, conformation, and interactions.
Applicable Characterization Techniques:
NMR Spectroscopy: While standard NMR provides basic structural information, advanced techniques like Zero-Field NMR could offer deeper insights into the spin topology and chemical exchange processes within the molecule, especially concerning the exchangeable protons of the urea and carboxylic acid groups. researchgate.netuj.edu.pl
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. wiley.com Tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, which is essential for identifying the compound in complex mixtures and for metabolic studies. nih.gov Techniques like liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry (LC-DTIMS-MS) can be used for high-throughput screening and quantification of ureido compounds. nih.gov
X-ray Crystallography: Determining the single-crystal X-ray structure would provide definitive information about its solid-state conformation, bond lengths, and angles, which is invaluable for computational modeling and understanding intermolecular interactions. nih.gov
Surface Plasmon Resonance (SPR): To investigate interactions with biological macromolecules, SPR can provide real-time, label-free kinetic data on binding affinity and specificity with proteins. nih.gov
Table 2: Advanced Characterization Methods and Potential Insights
| Technique | Information Gained | Relevance to Future Research |
| Zero-Field NMR | Detailed J-coupling networks and dynamics of chemical exchange. researchgate.netuj.edu.pl | Understanding conformational flexibility and solvent interactions. |
| Tandem MS (MS/MS) | Fragmentation pathways and structural elucidation. nih.gov | Development of analytical methods for detection in biological matrices. |
| X-ray Crystallography | Solid-state conformation and intermolecular packing. nih.gov | Validating computational models and understanding crystal engineering potential. |
| Surface Plasmon Resonance | Real-time binding kinetics and affinity with proteins. nih.gov | Identifying and characterizing biological targets. |
Integration into Multidisciplinary Research Platforms
The full potential of this compound can be best realized through its integration into broader research platforms that combine experimental and computational approaches.
Future Research Platforms:
Computational Modeling and Drug Design: Utilizing the structural data of the compound to perform in silico screening against libraries of biological targets could rapidly identify potential therapeutic applications. Computational studies can also predict pharmacokinetic properties and guide the design of derivatives with improved activity and selectivity. nih.gov
Chemical Proteomics: High-resolution mass spectrometry-based chemical proteomics can be used to identify the direct protein targets of this small molecule in a cellular context, providing crucial information about its mechanism of action and potential off-target effects. chomixbio.com
High-Throughput Screening (HTS): Developing robust assays for HTS allows for the rapid evaluation of the compound and its analogs against large panels of cell lines or biological targets, accelerating the discovery of new biological activities. cambridgeproteinarrays.com
Artificial Intelligence in Drug Discovery: AI and machine learning algorithms can be employed to analyze structure-activity relationships, predict biological activities, and optimize molecular design based on experimental data, enhancing the efficiency of the drug discovery process. nih.gov
By systematically addressing these unresolved questions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential application in diverse scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Anilinocarbonyl)amino]propanoic acid, and how can reaction efficiency be improved?
- Methodological Answer : A two-step synthesis is commonly employed: (1) coupling aniline derivatives with a protected β-alanine intermediate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt), followed by (2) deprotection of the carboxylic acid group using TFA or acidic hydrolysis. Reaction efficiency can be enhanced by optimizing stoichiometry (1.2:1 aniline:β-alanine derivative) and employing microwave-assisted synthesis to reduce reaction time . Purity is monitored via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the anilinocarbonyl moiety (amide proton at δ 8.2–8.5 ppm, carbonyl carbons at ~170 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (theoretical [M+H]<sup>+</sup> for C10H11N2O3: 223.0822). FT-IR spectra should show N-H stretches (3300 cm<sup>-1</sup>) and carbonyl bands (1650–1700 cm<sup>-1</sup>) .
Q. What analytical techniques are recommended for assessing purity in biological assays?
- Methodological Answer : Reverse-phase HPLC (>95% purity threshold) with UV detection at 254 nm. For trace impurities, LC-MS/MS in MRM mode identifies degradation products (e.g., hydrolyzed aniline or β-alanine fragments). Elemental analysis ensures stoichiometric consistency (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across experimental conditions?
- Methodological Answer : Solubility discrepancies often arise from pH-dependent ionization. Conduct a systematic study using buffered solutions (pH 2–12) with UV-Vis spectrophotometry to measure solubility. For example, solubility in PBS (pH 7.4) may be <1 mg/mL due to zwitterionic stabilization, while acidic conditions (pH 2) improve solubility via protonation of the carboxylate. Use molecular dynamics simulations to correlate solubility with charge distribution .
Q. What experimental designs are suitable for studying its enzyme inhibition mechanisms?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with target enzymes like hydrolases. For kinetic studies, use a Michaelis-Menten framework with varying substrate concentrations and fixed inhibitor doses. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots. Validate findings with X-ray crystallography of enzyme-inhibitor complexes .
Q. How can stability issues in aqueous solutions be mitigated during long-term biochemical assays?
- Methodological Answer : Stability is compromised by hydrolysis of the anilinocarbonyl group. Use lyophilized storage under argon and reconstitute in DMSO for stock solutions. In aqueous buffers, add radical scavengers (e.g., ascorbic acid) and chelators (EDTA) to prevent metal-catalyzed degradation. Monitor stability via <sup>1</sup>H NMR over 72 hours at 25°C .
Q. What strategies validate its role in modulating protein-ligand interactions in silico?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level). Compare binding poses with mutagenesis data (e.g., alanine scanning of putative binding pockets). Validate predictions with free-energy perturbation (FEP) calculations or MM-PBSA binding energy estimates .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting bioactivity data in cell-based vs. cell-free assays?
- Methodological Answer : Cell permeability differences often explain discrepancies. Measure intracellular concentrations via LC-MS after cell lysis. Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion. If inactive in cell-free systems but active in cellular assays, investigate prodrug activation (e.g., esterase-mediated cleavage) .
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) with outlier detection (ROUT method, Q=1%). Use hierarchical Bayesian modeling to account for inter-experiment variability. Report IC50 values with 95% confidence intervals and validate with bootstrap resampling (n=1000 iterations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
